![molecular formula C13H22ClNO3 B2892094 2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one CAS No. 2411314-31-1](/img/structure/B2892094.png)
2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one, also known as 4'-Methyl-α-pyrrolidinohexanophenone (MPHP), is a synthetic cathinone that has gained popularity in recent years due to its potent stimulant effects. It belongs to the class of psychoactive substances known as designer drugs, which are synthesized to mimic the effects of illicit drugs such as cocaine and amphetamines.
Wirkmechanismus
The exact mechanism of action of MPHP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine and norepinephrine, preventing their reabsorption into the presynaptic neuron and increasing their availability in the synaptic cleft. This leads to an increase in the activation of postsynaptic receptors, resulting in the stimulant effects of MPHP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP are similar to those of other stimulants. It increases heart rate, blood pressure, and body temperature, and can cause insomnia, anxiety, and paranoia. Long-term use of MPHP has been associated with addiction, psychosis, and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MPHP is commonly used in laboratory experiments to investigate its effects on the central nervous system. Its potent stimulant effects make it a useful tool for studying the role of dopamine and norepinephrine in the regulation of mood and behavior. However, MPHP is a relatively new substance, and its long-term effects on the brain and body are not fully understood. Additionally, its potential for abuse and addiction makes it a risky substance to work with.
Zukünftige Richtungen
There are several future directions for research on MPHP. One area of interest is the development of new treatments for addiction and other psychiatric disorders. MPHP has been shown to have addictive properties, and understanding its mechanism of action could lead to the development of new therapies for addiction. Another area of interest is the development of new synthetic cathinones with fewer adverse effects. MPHP has been associated with a number of negative side effects, and developing new compounds with similar stimulant effects but fewer adverse effects could have significant clinical implications.
Conclusion:
In conclusion, MPHP is a synthetic cathinone that has gained popularity in recent years due to its potent stimulant effects. It has been used in scientific research to investigate its effects on the central nervous system and has been found to increase the release of dopamine and norepinephrine in the brain. MPHP has several advantages and limitations for laboratory experiments, and there are several future directions for research on this compound. Understanding the mechanism of action of MPHP could lead to the development of new treatments for addiction and other psychiatric disorders.
Synthesemethoden
The synthesis of MPHP involves the reaction of 4-methylpropiophenone with hydroxylamine hydrochloride to form 4-methyl-2-nitropropiophenone. This compound is then reduced to 4-methyl-2-amino-propiophenone, which is subsequently reacted with 4-hydroxy-4-methyl-3-oxo-pentanoic acid to form MPHP. The synthesis of MPHP is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
MPHP has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have potent stimulant effects, similar to those of cocaine and amphetamines. MPHP has also been found to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in the regulation of mood and behavior.
Eigenschaften
IUPAC Name |
2-chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO3/c1-9(14)12(16)15-6-3-4-11(15)10-8-18-7-5-13(10,2)17/h9-11,17H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAYJTXCNNJZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C2COCCC2(C)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[[Benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2892011.png)
![N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2892013.png)
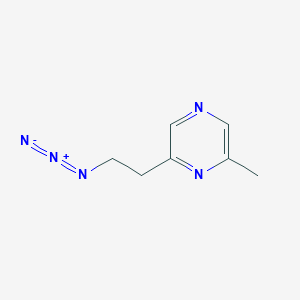
![3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2892017.png)
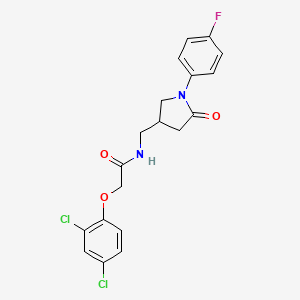
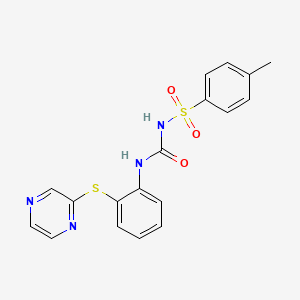
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide](/img/structure/B2892022.png)

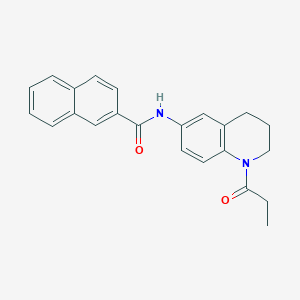
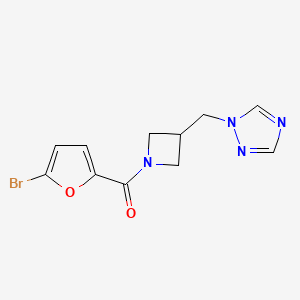

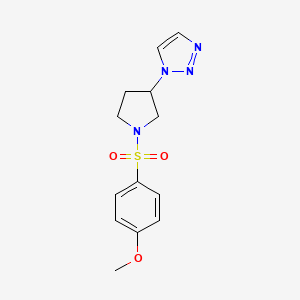
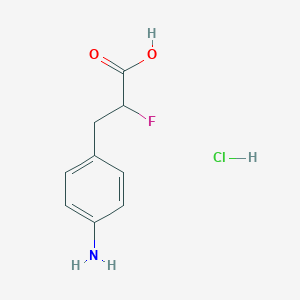
![N-[[4-(2,2,3-Trimethylmorpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2892034.png)